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Compound of Interest

Compound Name:
(6-Chloro-5-methoxypyridin-3-

yl)boronic acid

Cat. No.: B1425628 Get Quote

An In-Depth Technical Guide to (6-Chloro-5-methoxypyridin-3-yl)boronic acid: Properties,

Synthesis, and Applications in Modern Drug Discovery

Introduction
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular

architectures is paramount. Heterocyclic compounds, particularly those containing pyridine

rings, are ubiquitous scaffolds in a vast array of pharmaceuticals. (6-Chloro-5-
methoxypyridin-3-yl)boronic acid has emerged as a valuable and versatile building block for

drug discovery and development professionals. Its strategic substitution pattern—a chloro

group for reactivity, a methoxy group for electronic modulation, and a boronic acid for cross-

coupling—makes it an ideal reagent for introducing the pyridinyl moiety into target molecules.

This technical guide serves as a comprehensive resource for researchers and scientists. It

provides an in-depth exploration of the physicochemical properties, synthesis, and core

applications of (6-Chloro-5-methoxypyridin-3-yl)boronic acid, with a particular focus on its

utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The narrative

emphasizes the causality behind experimental choices, providing field-proven insights to

empower researchers in their synthetic endeavors.

Physicochemical Properties and Molecular
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(6-Chloro-5-methoxypyridin-3-yl)boronic acid is a crystalline solid whose utility is defined by

its unique molecular structure. The boronic acid group is the primary functional handle for its

participation in cross-coupling reactions. The electron-withdrawing nature of the pyridine ring

and the chloro substituent, partially offset by the electron-donating methoxy group, influences

the reactivity of the C-B bond, a critical factor in the transmetalation step of the Suzuki-Miyaura

catalytic cycle.

Property Value Source

Molecular Formula C₆H₇BClNO₃ [1]

Molecular Weight 187.39 g/mol [2]

Monoisotopic Mass 187.02075 Da [1]

CAS Number 1548827-73-1 [3][4][5]

IUPAC Name
(6-chloro-5-methoxy-3-

pyridinyl)boronic acid
[4]

Physical Form Solid [4]

Storage Temperature Inert atmosphere, 2-8°C [4]

Synthesis and Purification
The synthesis of heteroaryl boronic acids often involves the conversion of a corresponding

halide into an organometallic intermediate, which is then trapped with a borate ester. The

following protocol describes a general and reliable method adaptable for the preparation of (6-
Chloro-5-methoxypyridin-3-yl)boronic acid from a suitable brominated precursor.
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Synthesis Workflow

Precursor:
3-Bromo-6-chloro-5-methoxypyridine

Dissolve in THF/Toluene

Cool to -78°C
(Critical for stability)

Add n-Butyllithium
(Lithium-Halogen Exchange)

Generate 3-Lithiopyridine Intermediate

Quench with Triisopropyl Borate

Form Boronate Ester Intermediate

Aqueous Workup (Acidic)
(Hydrolysis to Boronic Acid)

Final Product:
(6-Chloro-5-methoxypyridin-3-yl)boronic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of pyridyl boronic acids.
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Experimental Protocol: Synthesis
This protocol is based on established methods for preparing pyridyl boronic acids.[6]

Inert Atmosphere Setup: Equip a flame-dried, three-necked round-bottom flask with a

magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain the

system under a positive pressure of nitrogen throughout the reaction.

Initial Charging: Charge the flask with 3-bromo-6-chloro-5-methoxypyridine (1.0 equiv) and

anhydrous tetrahydrofuran (THF)/toluene (1:1 mixture).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is

critical to prevent side reactions and ensure the stability of the highly reactive 3-lithiopyridine

intermediate that will be formed.

Lithium-Halogen Exchange: Add n-butyllithium (1.05 equiv) dropwise via the dropping funnel,

ensuring the internal temperature does not rise above -70 °C. The rapid exchange between

bromine and lithium is favored over the reaction between n-butyllithium and the borate ester

in the subsequent step.[6] Stir the resulting mixture at -78 °C for 1 hour.

Borylation: Add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature

below -70 °C. The 3-lithiopyridine intermediate attacks the electrophilic boron atom to form a

boronate ester.

Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction

mixture to warm slowly to room temperature overnight.

Hydrolysis and Extraction: Cool the mixture to 0 °C and carefully quench with 1M HCl.

Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract the

organic layer with 1M HCl.

pH Adjustment and Isolation: Combine the acidic aqueous layers and adjust the pH to

approximately 9 with a 5M NaOH solution. This step is crucial for isolating the product, which

may be soluble in acid. Extract the basic aqueous layer multiple times with ethyl acetate.

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from an appropriate solvent system

(e.g., ethyl acetate/hexane) to afford pure (6-Chloro-5-methoxypyridin-3-yl)boronic acid.

Core Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of C-C bonds with high efficiency and functional group tolerance.[7] (6-Chloro-5-
methoxypyridin-3-yl)boronic acid is an excellent coupling partner for introducing a

substituted pyridine ring, a common motif in pharmacologically active compounds.[8]

Suzuki-Miyaura Catalytic Cycle

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1425628?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Pyrimidine_Boronic_Acids_in_Suzuki_Miyaura_Coupling.pdf
https://www.benchchem.com/product/b1425628?utm_src=pdf-body
https://www.benchchem.com/product/b1425628?utm_src=pdf-body
https://www.chemimpex.com/products/18105
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Active Catalyst
Pd(0)L₂

Oxidative
Addition

Ar-Pd(II)-X L₂

Transmetalation

Ar-Pd(II)-Ar' L₂

Reductive
Elimination

 Catalyst
Regeneration

Product
Ar-Ar'

Aryl Halide
(Ar-X)

Boronic Acid
(Ar'-B(OH)₂)

Base
(e.g., K₂CO₃)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: Microwave-Assisted Suzuki-
Miyaura Coupling
Microwave-assisted synthesis can significantly accelerate reaction times. This protocol is a

general method for coupling (6-Chloro-5-methoxypyridin-3-yl)boronic acid with an aryl

bromide.[7][9]

Component Role Example Stoichiometry

Aryl Bromide Electrophile 4-Bromoanisole 1.0 equiv

(6-Chloro-5-

methoxypyridin-3-

yl)boronic acid

Nucleophile - 1.2-1.5 equiv

Palladium Catalyst Active Metal Center Pd(dppf)Cl₂ 1-5 mol%

Ligand Stabilizes Catalyst dppf (in catalyst) -

Base Activates Boronic Acid K₂CO₃ or K₃PO₄ 2.0-3.0 equiv

Solvent Reaction Medium
1,4-Dioxane/Water

(4:1)
-

Vessel Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add

the aryl bromide (1.0 equiv), (6-Chloro-5-methoxypyridin-3-yl)boronic acid (1.5 equiv),

palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1). Degassing

is crucial to remove oxygen, which can deactivate the palladium catalyst.

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the

mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).

Reaction Workup: After the reaction is complete, cool the vessel to room temperature. Dilute

the reaction mixture with ethyl acetate and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude residue by flash column chromatography on silica
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gel to obtain the desired biaryl product.

Causality Note: The choice of base is critical. It activates the boronic acid, facilitating the

transmetalation step. The water in the solvent system often helps to dissolve the inorganic

base and can accelerate the reaction.[10] The phosphine ligand (dppf) stabilizes the

palladium center and promotes the key steps of oxidative addition and reductive elimination.

[11]

Analytical Characterization
Confirming the identity and purity of the starting material and the final coupled product is

essential. A combination of spectroscopic and chromatographic methods should be employed.

Technique Purpose

Expected Observations for
(6-Chloro-5-
methoxypyridin-3-
yl)boronic acid

¹H NMR Structural Elucidation

Aromatic protons on the

pyridine ring, a singlet for the

methoxy group protons.

¹³C NMR Carbon Skeleton Analysis
Distinct signals for each

carbon atom in the molecule.

LC-MS Purity and Mass Verification

A major peak in the

chromatogram with a mass

corresponding to the molecular

ion [M+H]⁺ or [M-H]⁻.

HPLC Purity Assessment
A single major peak indicating

high purity.

Safety, Handling, and Storage
Boronic acids, while generally stable, require careful handling. They are often classified as

irritants and may be hygroscopic.[12]
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Precaution Description

Personal Protective Equipment (PPE)
Wear chemical safety goggles, a lab coat, and

appropriate protective gloves.[12][13]

Ventilation
Handle in a well-ventilated area or a chemical

fume hood to avoid inhalation of dust.[14]

First Aid (Eyes)
Immediately flush eyes with plenty of water for

at least 15 minutes.[13]

First Aid (Skin)
Wash the exposed area thoroughly with soap

and water.[15]

First Aid (Ingestion)
Do NOT induce vomiting. Rinse mouth and drink

2-4 cupfuls of water. Seek medical attention.[13]

Spills

Sweep up the material, avoiding dust

generation, and place it into a suitable disposal

container.[13]

Storage

Store in a tightly closed container in a cool, dry

place (2-8°C recommended) under an inert

atmosphere (e.g., nitrogen or argon) to protect

from moisture.[4]

Conclusion
(6-Chloro-5-methoxypyridin-3-yl)boronic acid is a high-value synthetic intermediate for drug

discovery and development. Its well-defined reactivity, particularly in the robust and versatile

Suzuki-Miyaura cross-coupling reaction, allows for the predictable and efficient incorporation of

the 6-chloro-5-methoxypyridin-3-yl moiety into lead compounds. By understanding its

properties, synthesis, and the mechanistic underpinnings of its applications, researchers can

fully leverage this powerful tool to accelerate the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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